Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate
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Overview
Description
Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the fluoro group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the hydroxyimino group: This can be introduced via oximation reactions using hydroxylamine derivatives.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the hydroxyimino group, converting it to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The fluoro and hydroxyimino groups could play crucial roles in binding to molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate
- Ethyl 6-bromo-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate
- Ethyl 6-methyl-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate
Uniqueness
Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
CAS No. |
81892-44-6 |
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Molecular Formula |
C12H13FN2O3 |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
ethyl (4Z)-6-fluoro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C12H13FN2O3/c1-2-18-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
InChI Key |
HVADSRDRNLXETI-UVTDQMKNSA-N |
Isomeric SMILES |
CCOC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
Canonical SMILES |
CCOC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
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